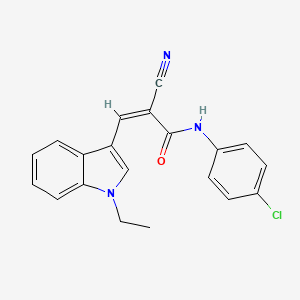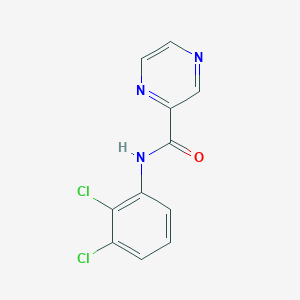
ethyl 4-(4-fluorophenyl)-2-(propionylamino)-3-thiophenecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(4-fluorophenyl)-2-(propionylamino)-3-thiophenecarboxylate, also known as EFPTC, is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. EFPTC belongs to the class of compounds known as thiophenes, which have been found to possess a wide range of biological activities.
Mécanisme D'action
The mechanism of action of ethyl 4-(4-fluorophenyl)-2-(propionylamino)-3-thiophenecarboxylate involves its interaction with various biological targets, including enzymes and receptors. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response. ethyl 4-(4-fluorophenyl)-2-(propionylamino)-3-thiophenecarboxylate has also been found to exhibit anti-cancer activity by inducing apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
ethyl 4-(4-fluorophenyl)-2-(propionylamino)-3-thiophenecarboxylate has been found to have a range of biochemical and physiological effects. It has been shown to decrease the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in vitro. ethyl 4-(4-fluorophenyl)-2-(propionylamino)-3-thiophenecarboxylate has also been found to inhibit the proliferation of cancer cells and induce apoptosis in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of ethyl 4-(4-fluorophenyl)-2-(propionylamino)-3-thiophenecarboxylate is its potent anti-inflammatory and anti-cancer activity. It has also been found to exhibit low toxicity in vitro. However, one limitation of ethyl 4-(4-fluorophenyl)-2-(propionylamino)-3-thiophenecarboxylate is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several potential future directions for research on ethyl 4-(4-fluorophenyl)-2-(propionylamino)-3-thiophenecarboxylate. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. ethyl 4-(4-fluorophenyl)-2-(propionylamino)-3-thiophenecarboxylate has been found to exhibit neuroprotective activity in vitro, suggesting that it may have potential as a therapeutic agent for these diseases. Another area of interest is the development of more soluble derivatives of ethyl 4-(4-fluorophenyl)-2-(propionylamino)-3-thiophenecarboxylate, which could improve its bioavailability and make it more suitable for use in vivo.
Méthodes De Synthèse
The synthesis of ethyl 4-(4-fluorophenyl)-2-(propionylamino)-3-thiophenecarboxylate involves the reaction of 4-fluorobenzaldehyde with ethyl acetoacetate to form ethyl 4-(4-fluorophenyl)-3-buten-2-one. This intermediate is then reacted with thiourea to form ethyl 4-(4-fluorophenyl)-2-thioxo-3-butenoate, which is subsequently treated with propionyl chloride and ammonia to yield ethyl 4-(4-fluorophenyl)-2-(propionylamino)-3-thiophenecarboxylate.
Applications De Recherche Scientifique
Ethyl 4-(4-fluorophenyl)-2-(propionylamino)-3-thiophenecarboxylate has been found to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties. It has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Propriétés
IUPAC Name |
ethyl 4-(4-fluorophenyl)-2-(propanoylamino)thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO3S/c1-3-13(19)18-15-14(16(20)21-4-2)12(9-22-15)10-5-7-11(17)8-6-10/h5-9H,3-4H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDGXPKOWOGPWDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C(=CS1)C2=CC=C(C=C2)F)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(4-fluorophenyl)-2-(propanoylamino)thiophene-3-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3aS*,7aR*)-5-methyl-2-(4,5,6,7-tetrahydro-2-benzothien-1-ylcarbonyl)octahydro-3aH-pyrrolo[3,4-c]pyridine-3a-carboxylic acid](/img/structure/B5682567.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-2-(3-methoxy-2-oxopyridin-1(2H)-yl)-N-methylacetamide](/img/structure/B5682568.png)
![3-{(3R*,4S*)-4-(4-methylpiperazin-1-yl)-1-[(1-methyl-1H-pyrrol-2-yl)(oxo)acetyl]piperidin-3-yl}propanoic acid](/img/structure/B5682570.png)

![7-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5682603.png)
![N-[(1,5-dimethyl-1H-indazol-3-yl)methyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5682612.png)

![2-{5-[(4-bromo-2-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5682617.png)

![N-({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-oxo-1,2,3,4-tetrahydro-4-quinolinecarboxamide](/img/structure/B5682632.png)
![4-fluoro-N-[(1-{[5-(2-furyl)-1,2,4-oxadiazol-3-yl]methyl}piperidin-3-yl)methyl]benzamide](/img/structure/B5682639.png)
![N-[(1R)-2,3-dihydro-1H-inden-1-yl]-2-(dimethylamino)-4-methyl-5-pyrimidinecarboxamide](/img/structure/B5682649.png)
![1-(5-{[(3R*,4R*)-3-cyclopropyl-3-hydroxy-4-methyl-1-pyrrolidinyl]carbonyl}-2-methylphenyl)-2-imidazolidinone](/img/structure/B5682656.png)
